Superior HIV-1 Integrase Inhibition via Optimized π-π Stacking Interaction at C6 Position
6-Iodo-1H-indole-2-carboxylic acid serves as a direct precursor and core scaffold for highly potent HIV-1 integrase strand transfer inhibitors. While the unsubstituted indole-2-carboxylic acid (1) exhibits weak inhibition (IC50 = 32.37 μM), strategic derivatization leveraging the 6-position demonstrates a profound increase in potency. A derivative featuring a C6-halogenated phenyl extension (compound 17a) achieved an IC50 of 3.11 μM, a 10-fold improvement over the parent scaffold [1]. This enhancement is directly attributed to the ability of the C6-halogenated moiety to engage in π-π stacking interactions with viral DNA (dC20) within the integrase active site, a critical binding mode validated by molecular docking studies [1].
| Evidence Dimension | HIV-1 Integrase Strand Transfer Inhibition |
|---|---|
| Target Compound Data | IC50 = 3.11 μM for a C6-halogenated derivative (17a) of the indole-2-carboxylic acid scaffold |
| Comparator Or Baseline | Indole-2-carboxylic acid (1): IC50 = 32.37 μM |
| Quantified Difference | ~10.4-fold increase in potency for the C6-halogenated derivative |
| Conditions | In vitro strand transfer assay against HIV-1 integrase |
Why This Matters
The data confirm that substitution at the 6-position is essential for achieving nanomolar to low micromolar potency against HIV-1 integrase, making 6-iodo-1H-indole-2-carboxylic acid a validated and high-impact starting material for developing next-generation INSTIs.
- [1] Zhang, R. H., Chen, G. Q., Wang, W., Wang, Y. C., Zhang, W. L., Chen, T., ... & Zhou, M. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14(13), 9020-9031. View Source
